molecular formula C14H8O5S B15368676 2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo- CAS No. 51789-37-8

2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-

Cat. No.: B15368676
CAS No.: 51789-37-8
M. Wt: 288.28 g/mol
InChI Key: JKQUATOWHUAGIK-UHFFFAOYSA-N
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Description

The compound 2-anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- (CAS: 131-08-8) is a sulfonated anthraquinone derivative with the molecular formula C₁₄H₈O₅S (free acid form) or C₁₄H₇NaO₅S as its sodium salt . It features an anthraquinone backbone (9,10-dioxoanthracene) substituted with a sulfonic acid group (-SO₃H) at the 2-position. This structure confers water solubility and redox activity, making it useful in dye synthesis, electrochemistry, and as a biochemical probe .

Properties

CAS No.

51789-37-8

Molecular Formula

C14H8O5S

Molecular Weight

288.28 g/mol

IUPAC Name

9,10-dioxophenanthrene-2-sulfonic acid

InChI

InChI=1S/C14H8O5S/c15-13-11-4-2-1-3-9(11)10-6-5-8(20(17,18)19)7-12(10)14(13)16/h1-7H,(H,17,18,19)

InChI Key

JKQUATOWHUAGIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)S(=O)(=O)O)C(=O)C2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Sulfonates

The following table compares key structural, physicochemical, and functional attributes of 2-anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- with analogous compounds:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Applications CAS/Reference
2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- (sodium salt) C₁₄H₇NaO₅S -SO₃Na at position 2 310.255 Dye intermediates, electrochemical studies, DNA interaction probes 131-08-8
4,8-Diamino-1,5-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid (sodium salt) C₁₄H₁₀N₂O₇S·Na -SO₃Na (position 2), -NH₂ (positions 4,8), -OH (positions 1,5) 396.29 (calculated) Potential pharmaceutical applications due to amino/hydroxy functionalization 2150-60-9
Diacerein (diacetylrhein) C₁₉H₁₂O₈ -COOH (position 3), -OAc (positions 4,5) 368.29 Osteoarthritis treatment (anti-inflammatory) 13739-02-1
1-Amino-4-[(2-methoxyphenyl)amino]-9,10-dioxo-2-anthracenesulfonic acid C₂₁H₁₆N₂O₆S -SO₃H (position 2), -NH₂ (position 1), -NH(C₆H₄OCH₃) (position 4) 432.43 Chelation-assisted C–H bond functionalization, metal catalysis 75313-88-1
Anthraquinone-2,7-disulfonic acid disodium salt C₁₄H₆Na₂O₈S₂ -SO₃Na at positions 2 and 7 468.26 Desulfurization agents, electrochemical mediators 853-67-8

Structural and Functional Differences

Substituent Effects on Solubility: The sodium salt of 2-anthracenesulfonic acid is highly water-soluble due to the polar -SO₃Na group, whereas Diacerein (a carboxylic acid derivative) is practically insoluble in water (0.01 mg/mL at 20°C) . Amino and methoxyphenylamino substituents (e.g., in 75313-88-1) enhance chelation properties for metal-catalyzed reactions but reduce solubility in polar solvents .

Redox Activity: Anthraquinone-2-sulfonate derivatives exhibit reversible redox behavior in electrochemical studies, making them suitable for battery electrolytes or DNA interaction studies . Disulfonated derivatives (e.g., anthraquinone-2,7-disulfonate) show enhanced conductivity in aqueous media .

Preparation Methods

Chromic Acid-Mediated Oxidation

The most established method for synthesizing 9,10-phenanthrenequinone involves oxidizing phenanthrene with chromic acid (H₂CrO₄) in a sulfuric acid medium. According to US4510090A, this reaction proceeds via electrophilic attack on phenanthrene’s central ring, forming the dione structure. Key parameters include:

  • Temperature : 80–85°C during acid addition to prevent over-oxidation.
  • Reagents : A molar ratio of 1:1.1–2.0 phenanthrene to sodium dichromate (Na₂Cr₂O₇), with 300–700 mL water per mole of phenanthrene.
  • Wetting Agents : Adding 0.05–0.5 g of surfactants (e.g., tetraethylammonium perfluorooctanesulfonate) stabilizes the dispersion, improving reaction homogeneity and yield (85–92%).

Mechanism :

  • Phenanthrene disperses in aqueous Na₂Cr₂O₇ under mechanical agitation.
  • Concentrated H₂SO₄ is added dropwise, generating CrO₃ in situ, which oxidizes the 9,10-positions to ketones.
  • Post-reaction cooling to 50–70°C precipitates the quinone, which is filtered and washed to neutrality.

Example :
A mixture of 1 mol phenanthrene, 1.2 mol Na₂Cr₂O₇, 400 mL water, and 0.1 g surfactant yielded 89% 9,10-phenanthrenequinone after 3 hours at 85°C.

Sulfonation of 9,10-Phenanthrenequinone

Concentrated Sulfuric Acid Method

JPH0621141B2 details the sulfonation of phenanthrene derivatives at the 2-position using concentrated H₂SO₄. For 9,10-phenanthrenequinone, the protocol involves:

  • Reaction Conditions :
    • Temperature: 70–100°C (optimal 75–85°C).
    • H₂SO₄:Phenanthrenequinone ratio: 1:1–1:15 by weight.
    • Time: 2–4 hours.
  • Byproduct Mitigation : Temperatures <70°C slow sulfonation, leading to unreacted starting material, while >100°C promotes disulfonation.

Procedure :

  • 9,10-Phenanthrenequinone (1 mol) is suspended in concentrated H₂SO₄ (15 mol) at 80°C.
  • The mixture is stirred for 3 hours, then quenched with ice water.
  • The product is isolated via filtration and recrystallized from ethanol, achieving 78–84% purity.

One-Pot Synthesis from Phenanthrene

A modified approach combines oxidation and sulfonation in a single reactor, minimizing intermediate isolation:

  • Phenanthrene is oxidized to 9,10-phenanthrenequinone as described in Section 2.1.
  • Without isolating the quinone, excess H₂SO₄ is added directly, and the temperature is maintained at 80–85°C for sulfonation.
  • The crude product is neutralized with Na₂CO₃ and purified via vacuum distillation.

Advantages :

  • Eliminates intermediate purification, reducing solvent use by 40%.
  • Yields 76–80% with 95% purity by HPLC.

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy : Strong absorptions at 1675 cm⁻¹ (C=O stretch) and 1180 cm⁻¹ (S=O stretch).
  • ¹H NMR (D₂O) : δ 8.9 (d, 2H, H-1 and H-8), δ 8.3 (t, 2H, H-3 and H-6), δ 7.9 (m, 4H, aromatic protons).

Chromatographic Analysis

  • HPLC : Retention time (rt) = 2.64 mins (C18 column, 60% MeOH/40% H₂O).
  • TLC : Rf = 0.42 (silica gel, ethyl acetate:hexane = 1:1).

Industrial-Scale Optimization

Reaction Parameter Optimization

Parameter Optimal Range Effect on Yield/Purity
Sulfonation Temp. 75–85°C Maximizes monosulfonation
H₂SO₄ Ratio 1:10 (w/w) Balances reactivity vs. side rxns
Agitation Rate 200–300 rpm Ensures homogeneous mixing

Q & A

Basic: What are the optimal synthetic routes for 2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-?

Methodological Answer:
The synthesis typically involves oxidation of anthracene derivatives under controlled conditions. For example:

  • Oxidation of precursors using reagents like hydrogen peroxide or potassium permanganate to introduce the dioxo group at the 9,10-positions .
  • Sulfonation via electrophilic substitution, where sulfur trioxide or fuming sulfuric acid introduces the sulfonic acid group at the 2-position. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-sulfonation .
  • Key parameters : Maintain pH 8.6–8.8 during epoxidation steps to stabilize intermediates, as demonstrated in analogous anthraquinone syntheses . Use Lewis acids (e.g., BF₃) to catalyze sulfonation and improve regioselectivity .

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural elucidation relies on a combination of spectroscopic and analytical techniques:

  • IR spectroscopy : Identify sulfonic acid (S=O stretching at ~1350–1200 cm⁻¹) and quinone (C=O stretching at ~1660 cm⁻¹) functional groups .
  • Mass spectrometry (EI-MS) : Confirm molecular weight via parent ion peaks and fragmentation patterns. For example, loss of SO₃ (80 amu) indicates sulfonic acid groups .
  • X-ray crystallography : Resolve π-stacking interactions in the anthracene core and hydrogen-bonding networks involving sulfonic acid groups. Requires high-purity crystals grown in polar aprotic solvents .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

  • Standardize bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains, and control for solvent effects (e.g., DMSO concentration) .
  • Purity validation : Employ HPLC-MS to verify compound purity (>95%) and rule out confounding effects from synthetic byproducts (e.g., unreacted anthraquinone precursors) .
  • Mechanistic studies : Compare dose-response curves and time-dependent effects. For example, fluorescence quenching assays can differentiate between DNA intercalation (common in anthraquinones) and membrane disruption mechanisms .

Advanced: What strategies optimize reaction yields in synthesizing sulfonated derivatives?

Methodological Answer:
Yield optimization requires systematic variation of reaction parameters:

  • Solvent selection : Polar solvents (e.g., DMF) enhance sulfonic acid group solubility but may increase side reactions. Mixed solvents (e.g., DCM/water) balance solubility and reactivity .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in sulfonation, while microwave-assisted synthesis reduces reaction time and byproduct formation .
  • Post-synthetic modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to direct sulfonation to the 2-position, as seen in structurally related anthracenesulfonic acids .

Basic: What are the key thermodynamic properties of this compound?

Methodological Answer:
Critical thermodynamic data include:

  • Enthalpy of formation : Determined via combustion calorimetry. For analogous 9,10-dihydrophenanthrene derivatives, ΔfH° (solid) ranges from 150–200 kJ/mol .
  • Thermal stability : TGA analysis shows decomposition onset at ~250°C, with SO₂ release from sulfonic acid groups observed via evolved gas analysis .
  • Solubility : pH-dependent solubility in water (highly soluble at pH >7 due to deprotonation of sulfonic acid) .

Advanced: How can binding mechanisms with biological targets be systematically studied?

Methodological Answer:

  • Fluorescence spectroscopy : Monitor quenching of intrinsic fluorescence when the compound binds to proteins/DNA. Compare with phenanthrene derivatives lacking sulfonic acid groups to isolate binding contributions .
  • Molecular docking : Use software (e.g., AutoDock) to model interactions with enzymes like topoisomerase II. Prioritize docking poses where the sulfonic acid group forms hydrogen bonds with active-site residues .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-target interaction .

Advanced: How to address discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Reference standards : Use NIST-validated spectra for anthraquinone and sulfonic acid moieties to calibrate instruments .
  • Sample preparation : Ensure consistent drying (lyophilization vs. oven-drying) to avoid solvent residue effects on IR/NMR peaks .
  • Collaborative validation : Cross-validate results with independent labs using identical samples, as demonstrated in multi-institutional studies on anthracene derivatives .

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